molecular formula C5H12ClNO2S B1381065 ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride CAS No. 1628734-96-2

([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride

Cat. No.: B1381065
CAS No.: 1628734-96-2
M. Wt: 185.67 g/mol
InChI Key: PJRBSHULJMKRQS-UHFFFAOYSA-N
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Description

([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO₂S. It is a tertiary amine that features a methylsulfonyl group attached to a cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride is unique due to the presence of both the methylsulfonyl group and the cyclopropyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5(4-6)2-3-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBSHULJMKRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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